molecular formula C7H6INO3 B1602740 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 244638-94-6

5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B1602740
M. Wt: 279.03 g/mol
InChI Key: KNUZTACRVSYPNI-UHFFFAOYSA-N
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Description

The compound “5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” belongs to the class of organic compounds known as dihydropyridines . Dihydropyridines are compounds containing a dihydropyridine moiety, which is a partially saturated pyridine ring with the two double bonds at the 1,4-positions .


Molecular Structure Analysis

The molecular structure of “5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” would likely consist of a dihydropyridine ring, which is a partially saturated pyridine ring with the two double bonds at the 1,4-positions . The compound would also contain an iodine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

The chemical reactions of “5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” would likely be influenced by the functional groups present in the molecule. The carboxylic acid group could undergo typical acid-base reactions, and the iodine atom could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make the compound acidic, and the iodine atom could potentially increase the compound’s molecular weight .

Future Directions

The future directions for research on “5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” would likely depend on the compound’s potential applications. For instance, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or investigating its potential as a therapeutic agent .

properties

IUPAC Name

5-iodo-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUZTACRVSYPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592864
Record name 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

CAS RN

244638-94-6
Record name 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-methyl-4-(1H)-pyridone-3-carboxylic acid (prepared according to the procedure described in J. Org. Chem., 1972, 37, 1145-1148) (10.0 g, 65.4 mmol) and calcium carbonate (6.55 g, 65.4 mmol) in N,N-dimethylformamide (100 ml) was added iodine monochloride (21.2 g, 130.8 mmol) in N,N-dimethylformamide (20 ml). After 6 hours sodium bisulfite solution (30 ml) was added and the solution poured into ice water (500 ml). The precipitate was collected by filtration washing with water and methanol to give a cream coloured solid (15.7 g, 86%). 1H NMR (250 MHz, DMSO-d6) δ15.42 (1H, br s), 13.33 (1H, br s), 8.50 (1H, s), 2.60 (3H, s); MS (ES+) m/z 280 [MH]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 4
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5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 5
5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

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